IKZF1-degrader-1

Description

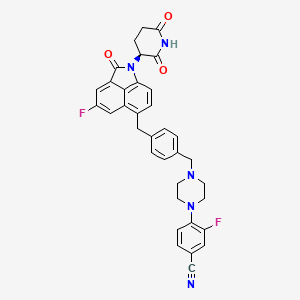

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H29F2N5O3 |

|---|---|

Molecular Weight |

605.6 g/mol |

IUPAC Name |

4-[4-[[4-[[1-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoro-2-oxobenzo[cd]indol-6-yl]methyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |

InChI |

InChI=1S/C35H29F2N5O3/c36-25-17-26-24(6-8-30-33(26)27(18-25)35(45)42(30)31-9-10-32(43)39-34(31)44)15-21-1-3-22(4-2-21)20-40-11-13-41(14-12-40)29-7-5-23(19-38)16-28(29)37/h1-8,16-18,31H,9-15,20H2,(H,39,43,44)/t31-/m0/s1 |

InChI Key |

HULAZOQCQMEDII-HKBQPEDESA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IKZF1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ikaros Family Zinc Finger 1 (IKZF1) is a crucial transcription factor in hematopoietic cell differentiation, and its dysregulation is implicated in various hematological malignancies. Targeted degradation of IKZF1 has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of the mechanism of action of IKZF1 degraders, focusing on molecular glue and proteolysis-targeting chimera (PROTAC) approaches that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. Detailed experimental protocols for key assays, quantitative data for representative degraders, and visualizations of the underlying biological and experimental processes are presented to facilitate further research and development in this area.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

IKZF1 degraders primarily function by inducing the proximity of IKZF1 to the E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The most common E3 ligase co-opted by these degraders is the Cullin-RING ligase 4 (CRL4) complex with Cereblon (CRBN) as the substrate receptor (CRL4-CRBN).

Molecular Glue Degraders

Molecular glue degraders are small molecules that induce a novel protein-protein interaction between the E3 ligase and the target protein. Immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, and their more potent derivatives (e.g., Iberdomide, Mezigdomide), are classic examples of molecular glues that target IKZF1.[1][2] These molecules bind to CRBN, altering its substrate specificity to recognize a degron motif within the zinc finger domains of IKZF1.[1][2] This induced proximity leads to the transfer of ubiquitin from the E2 conjugating enzyme to IKZF1, marking it for proteasomal degradation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein (IKZF1), a ligand that binds to an E3 ligase (e.g., CRBN), and a linker connecting the two. By simultaneously binding to both IKZF1 and CRBN, PROTACs bring the target protein into close proximity to the E3 ligase machinery, facilitating its ubiquitination and degradation.

Signaling Pathway

The signaling pathway for CRBN-mediated IKZF1 degradation is a multi-step process involving the ubiquitin-proteasome system.

Caption: CRBN-mediated degradation of IKZF1 by a molecular glue.

Quantitative Data on IKZF1 Degraders

The potency and efficacy of IKZF1 degraders are typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize publicly available data for several representative IKZF1 degraders.

Table 1: Molecular Glue Degraders of IKZF1

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| EM12 | - | 1700 | 69 ± 6 | [1] |

| Iberdomide | Jurkat | - | >75 (at 1.5h) | |

| MGD-A7 | HEK293T-IKZF1-HiBiT | - | - | |

| MGD-C9 | HEK293T-IKZF1-HiBiT | - | - | |

| CFT7455 (Cemsidomide) | H929-HiBiT-IKZF1 | - | >75 (at 1.5h) | |

| ALV1 | - | 2.5 | - | |

| MGD-28 | - | 3.8 | - | |

| MGD-4 | - | 67.2 | - | |

| MGD-22 | - | 8.33 | - | |

| IKZF1-degrader-1 | - | 0.134 | - |

Table 2: PROTAC Degraders of IKZF1

| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| PS-RC-1 | IKZF1/3 | Mino | Potent | - | |

| PS-2 | BTK, IKZF1/3 | - | Potent | - |

Experimental Protocols

Accurate characterization of IKZF1 degraders relies on robust and reproducible experimental assays. This section provides detailed protocols for the most common assays used in the field.

Cellular IKZF1 Degradation Assay (HiBiT-based)

This assay quantitatively measures the degradation of endogenous IKZF1 by utilizing CRISPR/Cas9-mediated knock-in of a small HiBiT tag to the IKZF1 locus. The HiBiT tag combines with LgBiT protein to form a luminescent enzyme.

Experimental Workflow:

Caption: Workflow for a HiBiT-based IKZF1 degradation assay.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293T or other relevant cells stably expressing endogenous IKZF1 tagged with HiBiT in appropriate media.

-

Trypsinize and resuspend cells to a concentration of 2.4 x 10^5 cells/mL.

-

Plate 50 µL of the cell suspension (12,000 cells) into each well of a 96-well white, clear-bottom plate.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of the IKZF1 degrader compound in DMSO. A typical starting concentration is 10 µM with 3-fold dilutions.

-

Add the compound solution to the cell plate. The final DMSO concentration should be kept below 0.5%.

-

Incubate the plate for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C and 5% CO2.

-

-

Lysis and Luminescence Measurement:

-

Prepare the Nano-Glo® HiBiT® Lytic Detection System reagent according to the manufacturer's instructions.

-

Add a volume of the lytic reagent equal to the volume of cell culture medium in each well.

-

Incubate the plate at room temperature for 10 minutes with gentle shaking to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated wells to the DMSO control wells.

-

Plot the normalized luminescence against the compound concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

-

Western Blot Analysis of IKZF1 Degradation

Western blotting provides a semi-quantitative validation of IKZF1 degradation.

Methodology:

-

Cell Lysis:

-

Treat cells with the IKZF1 degrader as described above.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IKZF1 (diluted according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay measures the binding affinity of a degrader to its target, in this case, the interaction with CRBN. While a specific protocol for direct IKZF1 binding is less common for molecular glues (as the primary interaction is with CRBN), a CRBN binding assay is crucial.

Experimental Workflow:

Caption: Workflow for a CRBN competitive binding TR-FRET assay.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Dilute GST-tagged human CRBN protein, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide) (acceptor) in the assay buffer to their optimal working concentrations.

-

-

Assay Procedure:

-

Dispense the serially diluted test compound into a low-volume 384-well black plate.

-

Add the GST-tagged CRBN protein to each well.

-

Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescently labeled CRBN ligand.

-

The final assay volume is typically 20 µL.

-

-

Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a suitable model to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the binding of the fluorescent ligand to CRBN.

-

Proteomics Analysis

Mass spectrometry-based proteomics can be used to assess the selectivity of IKZF1 degraders by quantifying changes in the abundance of thousands of proteins in a global, unbiased manner.

Methodology:

-

Sample Preparation:

-

Treat cells with the IKZF1 degrader or DMSO control.

-

Harvest and lyse the cells.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis (optional).

-

Clean up the peptide samples using solid-phase extraction.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify and quantify the peptides and corresponding proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the degrader.

-

Volcano plots are commonly used to visualize proteins with statistically significant changes in abundance.

-

Conclusion

The targeted degradation of IKZF1 represents a powerful therapeutic strategy for hematological malignancies. Understanding the intricate mechanism of action of IKZF1 degraders, which involves the hijacking of the CRBN E3 ubiquitin ligase complex, is paramount for the rational design and development of novel, more potent, and selective agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the field of targeted protein degradation. The continued application of these and other innovative techniques will undoubtedly lead to the discovery of next-generation IKZF1 degraders with improved clinical outcomes.

References

An In-depth Technical Guide to IKZF1-degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKZF1-degrader-1, also identified as Compound 9-B, is a potent molecular glue degrader specifically designed to target the Ikaros family zinc finger protein 1 (IKZF1) for proteasomal degradation.[1][2][3][4] Molecular glues represent a novel therapeutic modality that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. In the case of this compound, it facilitates the interaction between IKZF1 and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This mechanism of action holds significant therapeutic potential, particularly in the context of hematological malignancies such as multiple myeloma, where IKZF1 is a key survival factor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively eliminate IKZF1. The molecule acts as a "molecular glue," binding to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a novel binding surface that is recognized by IKZF1. The resulting ternary complex of CRBN-IKZF1-degrader-1-IKZF1 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to IKZF1. Poly-ubiquitination of IKZF1 marks it for recognition and degradation by the 26S proteasome, leading to a reduction in cellular IKZF1 levels.

The degradation of IKZF1, a key transcription factor in lymphocyte development, disrupts downstream signaling pathways crucial for the survival of malignant cells. One of the key pathways affected is the IRF4-MYC axis, which is essential for the proliferation of multiple myeloma cells. By degrading IKZF1, this compound leads to the downregulation of IRF4 and MYC, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of this compound.

Quantitative Data

The potency of this compound and other representative IKZF1 degraders has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Degradation Potency of IKZF1 Degraders

| Compound | DC50 (nM) | Cell Line | Assay Type | Reference |

| This compound (Compound 9-B) | 0.134 | Not Specified | Not Specified | |

| HP-001 | Not Specified (10-fold > CC-92480) | K562-HiBiT-IKZF1 | HiBiT Assay | |

| CFT7455 | Not Specified (>75% degradation at 1.5h) | H929-HiBiT-IKZF1 | HiBiT Assay | |

| MGD-4 | 67.2 | Not Specified | Not Specified | |

| MGD-28 | 3.8 | Not Specified | Not Specified |

Table 2: Antiproliferative Activity of IKZF1 Degraders

| Compound | IC50/GI50 (nM) | Cell Line(s) | Reference |

| This compound (Compound 9-B) | Not Publicly Available | - | - |

| HP-001 | 0.01 - 0.09 | FL, MM, MCL, DLBCL | |

| Cemsidomide (CFT7455) | 0.05 (GI50) | NCI-H929 | |

| MGD-22 | Not Specified (potent) | Hematological cancer cells |

Table 3: CRBN Binding Affinity of IKZF1 Degraders

| Compound | Binding Affinity | Assay Type | Reference |

| This compound (Compound 9-B) | Not Publicly Available | - | - |

| HP-001 | 5-fold > CC-92480 | HTRF | |

| CFT7455 | 800-1600-fold > Pomalidomide | NanoBRET | |

| ALV1 | IC50 = 0.55 µM | Not Specified |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of molecular glue degraders. Below are protocols for key experiments typically employed in the evaluation of compounds like this compound.

HiBiT-Based Protein Degradation Assay

This assay provides a quantitative measurement of intracellular protein degradation.

Principle: The target protein (IKZF1) is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced. Degradation of the HiBiT-tagged IKZF1 results in a decrease in luminescence, which can be quantified.

Protocol:

-

Cell Line Generation: Engineer a relevant human cell line (e.g., HEK293T, Jurkat, or a multiple myeloma cell line like MM.1S) to express IKZF1 endogenously tagged with the HiBiT peptide at either the N- or C-terminus. This is typically achieved using CRISPR/Cas9-mediated knock-in.

-

Cell Plating: Seed the IKZF1-HiBiT expressing cells into 384-well white, flat-bottom plates at a density of 4,000 cells per well in 50 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 10 µM in 3-fold dilutions) and add to the cell plates. Include a DMSO control.

-

Incubation: Incubate the plates for a specified time course (e.g., 2, 4, 8, 12, 24 hours) at 37°C and 5% CO2.

-

Lysis and Detection:

-

Equilibrate the plates to room temperature.

-

Prepare the HiBiT lytic reagent according to the manufacturer's instructions (e.g., Promega Nano-Glo® HiBiT Lytic Detection System).

-

Add the lytic reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal of the compound-treated wells to the DMSO control wells.

-

Calculate the percentage of degradation.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

HTRF (Homogeneous Time-Resolved Fluorescence) Assay for Protein Quantification and CRBN Binding

HTRF assays are a robust method for quantifying protein levels in cell lysates and for assessing compound binding to CRBN.

Principle:

-

Protein Quantification: This sandwich immunoassay uses two specific antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). When both antibodies bind to the target protein (IKZF1), the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of protein.

-

CRBN Binding: This is a competitive binding assay. A fluorescently labeled tracer that binds to CRBN is used. Unlabeled this compound competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal.

Protocol for IKZF1 Quantification:

-

Cell Culture and Lysis: Culture cells in a 96-well plate and treat with this compound for the desired time. Lyse the cells directly in the plate using the HTRF lysis buffer.

-

Assay Plate Preparation: Transfer the cell lysates to a 384-well low-volume white plate.

-

Reagent Addition: Add the HTRF detection reagents (anti-IKZF1 antibody-Europium cryptate and anti-IKZF1 antibody-XL665) to the lysates.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., overnight).

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percentage of IKZF1 degradation relative to the DMSO control.

Protocol for CRBN Binding Assay:

-

Reagent Preparation: Prepare a reaction mixture containing recombinant CRBN protein, a fluorescently labeled CRBN tracer, and the FRET donor (e.g., anti-tag antibody-Europium cryptate if CRBN is tagged).

-

Compound Addition: Add serial dilutions of this compound to a 384-well plate.

-

Reaction Initiation: Add the CRBN reaction mixture to the wells.

-

Incubation: Incubate at room temperature to allow the binding to reach equilibrium.

-

Data Acquisition and Analysis: Read the HTRF signal and calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the tracer binding.

Antiproliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., multiple myeloma cell lines like NCI-H929, MM.1S) in 96-well plates at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Incubation: Incubate for a short period to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental and Logical Workflows

The characterization of a novel degrader like this compound follows a logical progression from initial identification to in-depth biological characterization.

Caption: A typical experimental workflow for characterizing an IKZF1 degrader.

Conclusion

This compound is a highly potent molecular glue that induces the degradation of IKZF1. Its mechanism of action, involving the recruitment of IKZF1 to the CRBN E3 ligase, offers a promising therapeutic strategy for hematological malignancies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. Further investigation into the in vivo efficacy, safety profile, and potential for resistance mechanisms will be crucial in the clinical development of this compound and similar next-generation IKZF1 degraders.

References

IKZF1 as a Therapeutic Target in Leukemia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The IKAROS family zinc finger 1 (IKZF1) gene, encoding the transcription factor IKAROS, is a master regulator of lymphoid development and a critical tumor suppressor in hematological malignancies.[1][2] Alterations in IKZF1, primarily deletions and mutations, are frequently observed in acute lymphoblastic leukemia (ALL), particularly in high-risk subtypes such as Philadelphia chromosome-positive (Ph+) and Ph-like ALL.[3][4] These genetic lesions are potent, independent predictors of poor prognosis, therapy resistance, and increased relapse rates.[5] The loss of IKZF1 function disrupts multiple downstream signaling pathways, including the JAK/STAT, PI3K, and cell adhesion pathways, which promotes leukemic cell survival, proliferation, and resistance to conventional chemotherapy and targeted agents. While direct restoration of IKZF1 function remains a challenge, its central role in leukemogenesis has spurred the development of indirect therapeutic strategies. These approaches focus on targeting the dysregulated downstream pathways or inducing the degradation of IKZF1 protein. This guide provides a comprehensive overview of IKZF1's role in leukemia, details the molecular consequences of its inactivation, summarizes current therapeutic strategies, and outlines key experimental protocols for its study.

IKZF1: Structure and Function

The IKZF1 gene is located on chromosome 7p12.2 and encodes the IKAROS protein, a member of a family of zinc finger transcription factors that are pivotal for hematopoietic differentiation.

Protein Structure

The full-length IKAROS protein (IK1) contains two key functional regions:

-

N-terminal DNA-Binding Domain: Comprises four C2H2-type zinc fingers (ZF1-4) that are essential for binding to the core DNA consensus sequence (A/G)GGAA.

-

C-terminal Dimerization Domain: Contains two additional C2H2 zinc fingers (ZF5-6) that mediate the formation of homodimers and heterodimers with other IKAROS family members (e.g., AIOLOS (IKZF3), HELIOS (IKZF2)).

Alternative splicing of the IKZF1 transcript can generate multiple isoforms. Some isoforms, such as IK6 which results from the deletion of exons 4-7, lack the DNA-binding domain but retain the dimerization domain. These isoforms can act in a dominant-negative manner by sequestering functional IKAROS family proteins into non-functional dimers.

Biological Function

IKAROS is a master regulator of lymphopoiesis, expressed throughout B-cell development. It functions primarily as a transcriptional repressor, although it can also activate certain genes. Its key functions include:

-

Chromatin Remodeling: IKAROS recruits chromatin-remodeling complexes, most notably the Nucleosome Remodeling and Deacetylase (NuRD) complex, to target gene loci. This interaction leads to histone deacetylation and altered chromatin accessibility, typically resulting in gene silencing.

-

Regulation of Lymphoid Differentiation: IKAROS controls the expression of genes critical for lymphocyte development, cell signaling, and antigen receptor development, including FLT3, IL7R, and RAG1.

-

Tumor Suppression: By regulating genes involved in cell cycle progression, proliferation, and apoptosis, IKAROS acts as a critical tumor suppressor in the hematopoietic system. Loss of IKZF1 function disrupts these controls, contributing to leukemic transformation.

IKZF1 Alterations in Leukemia

Genetic alterations of IKZF1 are a hallmark of high-risk B-cell precursor ALL (BCP-ALL) and are associated with inferior clinical outcomes. These alterations can be broadly categorized as deletions, mutations, and, more rarely, gene fusions.

Types of Alterations

-

Deletions: The most common alterations, accounting for the majority of cases. They can involve the entire gene, leading to haploinsufficiency, or be intragenic. The most frequent intragenic deletion affects exons 4-7, producing the dominant-negative IK6 isoform.

-

Mutations: Somatic point mutations (missense, nonsense, frameshift) occur at a much lower frequency than deletions but can also result in haploinsufficiency or dominant-negative effects. Germline IKZF1 mutations have also been identified and are associated with a predisposition to leukemia.

-

Fusions: Rare in-frame gene fusions involving IKZF1 have been identified in BCP-ALL.

Frequency and Prognostic Significance of IKZF1 Alterations

IKZF1 alterations are not uniformly distributed across leukemia subtypes. Their prevalence is significantly higher in subtypes with activated kinase signaling, and their presence is a strong, independent predictor of poor outcome. The co-occurrence of IKZF1 deletions with deletions in other B-cell development genes (e.g., CDKN2A, CDKN2B, PAX5), a profile termed "IKZF1plus", is associated with the worst prognosis.

| Leukemia Subtype | Frequency of IKZF1 Alterations | Prognostic Implication | References |

| B-Cell Precursor ALL (BCP-ALL) | |||

| Pediatric BCP-ALL (Overall) | ~15% | Poor Outcome, Increased Relapse Risk | |

| Adult BCP-ALL (Overall) | ~40-50% | Poor Outcome, Increased Relapse Risk | |

| BCR-ABL1-positive (Ph+) ALL | ~70% (66-80%) | Poor Outcome, TKI Resistance | |

| BCR-ABL1-like (Ph-like) ALL | up to 68% | Poor Outcome | |

| Hyperdiploid ALL | ~9-15% | Adverse, even within a favorable subtype | |

| ETV6::RUNX1-positive ALL | ~3% | Adverse, but may be negated by MRD-guided therapy | |

| T-Cell ALL (T-ALL) | ~4% (overall) | ||

| Early T-Cell Precursor (ETP) ALL | ~13% | Associated with high-risk subtype | |

| Acute Myeloid Leukemia (AML) | Low (~2.8-4.2%) |

Dysregulated Signaling Pathways in IKZF1-Altered Leukemia

Loss of IKZF1 function leads to the aberrant activation of multiple pro-survival and proliferative signaling pathways, contributing to therapy resistance.

-

JAK/STAT Pathway: IKZF1 loss results in the overexpression of key pathway components including JAK1, JAK3, STAT3, and STAT5, leading to constitutive activation of this pro-survival signaling cascade.

-

Cell Adhesion and Migration: Wild-type IKAROS represses the expression of cell adhesion molecules. Its inactivation leads to the upregulation of integrins (e.g., ITGA5) and focal adhesion kinase (FAK). This enhances the ability of leukemic cells to adhere to the bone marrow niche, shielding them from therapeutic agents.

-

PI3K/AKT Signaling: IKZF1 normally represses the PI3K pathway. Loss of this control contributes to increased cell survival and proliferation.

-

Pre-B-Cell Receptor (BCR) Signaling: In Ph+ ALL, IKZF1 loss enhances SRC kinase phosphorylation while dampening signals required for normal pre-B-cell differentiation.

-

Glucocorticoid Resistance: IKZF1 regulates the expression and function of the glucocorticoid receptor (NR3C1). Its loss contributes significantly to resistance to steroid-based therapies like dexamethasone and prednisolone.

-

Apoptosis Regulation: IKAROS can transcriptionally repress the anti-apoptotic gene BCL2L1 (encoding BCL-XL). Loss of IKZF1 impairs this repression, contributing to apoptosis evasion.

References

- 1. Ikaros and Tumor Suppression in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ikaros and tumor suppression in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 5. IKZF1 deletions in pediatric acute lymphoblastic leukemia: still a poor prognostic marker? - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Glue Interface: A Technical Guide to the Interaction of IKZF1-Degrader-1 and the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the most successful strategies in this domain is the use of "molecular glue" degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth examination of the interaction between IKZF1-degrader-1, a potent molecular glue, and the Cereblon (CRBN) E3 ligase, a key player in this process. Ikaros (IKZF1) is a crucial transcription factor in hematopoietic cell differentiation, and its degradation has proven to be a powerful therapeutic strategy in hematological malignancies.[1][2] This document will detail the mechanism of action, present key quantitative data, outline experimental protocols, and visualize the critical pathways and workflows involved in the this compound-mediated degradation of IKZF1.

Mechanism of Action: Gluing IKZF1 to Cereblon

The degradation of IKZF1 by this compound is a classic example of the molecular glue mechanism. These small molecules are not bifunctional in the way that PROTACs (Proteolysis Targeting Chimeras) are; instead, they are monovalent compounds that bind to the Cereblon (CRBN) E3 ligase, a component of the larger Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[1][3] This binding event remodels the surface of CRBN, creating a novel protein-protein interaction interface.[3]

This newly formed interface has a high affinity for specific "neosubstrates," proteins that would not normally be recognized by CRBN. In this case, the neosubstrate is the transcription factor IKZF1. A critical recognition motif within IKZF1, a β-hairpin loop containing a key glycine residue often referred to as a "degron," docks into the new pocket created by the degrader-CRBN complex. This induced proximity brings IKZF1 into the sphere of influence of the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

The following diagram illustrates the signaling pathway of IKZF1 degradation mediated by a molecular glue degrader and the CRBN E3 ligase complex.

Caption: Signaling pathway of IKZF1 degradation.

Quantitative Data

The efficacy of molecular glue degraders is typically quantified by their DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following tables summarize the available quantitative data for this compound and other relevant IKZF1 degraders.

| Compound | DC50 (nM) | Dmax (%) | Cell Line | Notes |

| This compound | 0.134 | - | - | Also known as Compound 9-B. |

| Pomalidomide | - | - | - | A well-characterized IMiD that degrades IKZF1 and IKZF3. |

| Lenalidomide | - | - | - | An IMiD that induces degradation of IKZF1 and IKZF3. |

| Iberdomide | - | - | - | A clinical-stage IKZF1/3 degrader. |

| MGD-28 | 3.8 | - | - | Also degrades IKZF2 (DC50=56.3 nM) and IKZF3 (DC50=7.1 nM). |

| MGD-4 | 67.2 | - | - | Also degrades IKZF2 (DC50=918.2 nM) and IKZF3 (DC50=95.8 nM). |

| MGD-22 | 8.33 | >90% | NCI-H929 | Also degrades IKZF2 (DC50=9.91 nM) and IKZF3 (DC50=5.74 nM). |

| ALV1 | 2.5 | - | - | Also degrades IKZF2 (DC50=10.3 nM). |

| Compound | Binding Affinity Metric | Value (µM) | Target | Notes |

| Pomalidomide | Ki | 0.165 | CRBN | In vitro binding to CRBN-DDB1. |

| ALV1 | IC50 | 0.55 | CRBN | Binds to CRBN. |

Experimental Protocols

The characterization of IKZF1 degraders involves a series of biochemical and cell-based assays to determine their binding affinity, degradation efficiency, and cellular effects.

CRBN Occupancy Assay (NanoBRET)

This assay measures the ability of a compound to bind to CRBN within living cells.

-

Principle: A NanoLuc luciferase-tagged CRBN is expressed in cells. A fluorescent CRBN tracer is added, which binds to CRBN and brings the fluorophore in close proximity to the NanoLuc enzyme, generating a BRET (Bioluminescence Resonance Energy Transfer) signal. A test compound that binds to CRBN will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

-

Methodology:

-

HEK293T cells are transfected with a vector expressing NanoLuc-CRBN.

-

Cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the test compound (e.g., this compound) and a constant concentration of the fluorescent tracer.

-

After incubation, the NanoBRET substrate is added.

-

Bioluminescence and fluorescence are measured, and the BRET ratio is calculated.

-

IC50 values are determined from the dose-response curve.

-

Quantitative Degradation Assay (HiBiT System)

This assay provides a quantitative measurement of the degradation of a target protein.

-

Principle: The target protein (IKZF1) is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing. In the presence of a lytic reagent containing a larger complementary polypeptide (LgBiT) and a substrate, the HiBiT and LgBiT reconstitute a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.

-

Methodology:

-

Generate a stable cell line (e.g., HEK293T or a relevant cancer cell line) with endogenous IKZF1 tagged with HiBiT.

-

Seed the cells in a 96-well plate.

-

Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 5 or 24 hours).

-

Lyse the cells using the Nano-Glo HiBiT Lytic Detection System.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of protein degradation relative to a vehicle control.

-

Determine the DC50 and Dmax from the dose-response curve.

-

Immunoblotting (Western Blot)

A standard method to visualize and semi-quantify the reduction in target protein levels.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the target protein (IKZF1) and a loading control (e.g., vinculin or GAPDH).

-

Methodology:

-

Treat cells with the degrader compound for a specific time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for IKZF1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.

-

Re-probe the membrane with a loading control antibody.

-

Quantify the band intensities to determine the relative decrease in IKZF1 levels.

-

The following diagram outlines the experimental workflow for characterizing an IKZF1 degrader.

Caption: Workflow for IKZF1 degrader characterization.

Logical Relationships and Downstream Effects

The degradation of IKZF1 has significant downstream consequences, particularly in the context of multiple myeloma. IKZF1 is a transcriptional repressor that, along with IKZF3, sustains the expression of IRF4 (Interferon Regulatory Factor 4), a key oncogene in multiple myeloma. IRF4, in turn, regulates the expression of c-MYC, another critical oncogene. Therefore, the degradation of IKZF1 leads to the downregulation of this oncogenic signaling cascade, resulting in anti-proliferative effects in cancer cells.

The following diagram illustrates the logical relationship between IKZF1 degradation and its downstream anti-cancer effects.

Caption: Downstream effects of IKZF1 degradation.

Conclusion

This compound exemplifies the power and precision of molecular glue degraders. By coopting the cell's natural protein disposal machinery, these molecules can effectively eliminate key oncogenic drivers like IKZF1. The continued exploration of the structure-activity relationships of these compounds, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of even more potent and selective therapeutics for a range of diseases. The in-depth understanding of the interaction between degraders, Cereblon, and their neosubstrates is paramount for the rational design of the next generation of targeted protein degraders.

References

The Role of IKZF1 in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ikaros Family Zinc Finger 1 (IKZF1), a critical regulator of lymphoid development, has emerged as a key player in the pathogenesis of various B-cell malignancies. Alterations in IKZF1, primarily deletions, are frequently observed in high-risk B-cell acute lymphoblastic leukemia (B-ALL) and are associated with poor prognosis and therapy resistance. This technical guide provides an in-depth overview of the function of IKZF1, the landscape of its alterations in B-cell cancers, its impact on cellular signaling, and its implications for therapeutic development. Detailed experimental protocols for studying IKZF1 and quantitative data on its role in disease are presented to support further research and drug discovery efforts in this area.

Introduction to IKZF1 (Ikaros)

IKZF1, also known as Ikaros, is a hematopoietic-specific transcription factor essential for the normal development and differentiation of lymphocytes.[1] It belongs to a family of zinc-finger DNA-binding proteins that play a crucial role in chromatin remodeling.[2] Ikaros functions as a master regulator of lymphopoiesis by controlling gene expression programs that govern lineage commitment, proliferation, and maturation of B-cells.[3][4] Its tumor suppressor function is highlighted by the fact that loss-of-function mutations are strongly correlated with the development of lymphoid malignancies.[3]

IKZF1 Alterations in B-Cell Malignancies

Genetic alterations of IKZF1 are a hallmark of several B-cell malignancies, most notably B-ALL. These alterations primarily involve deletions that can affect the entire gene or specific exons, leading to different functional consequences.

Types of IKZF1 Alterations

-

Whole Gene Deletions: Result in haploinsufficiency, a reduction in the total amount of functional Ikaros protein.

-

Intragenic Deletions: The most common intragenic deletion affects exons 4-7, resulting in a dominant-negative isoform known as IK6. The IK6 protein lacks the N-terminal DNA-binding domain but retains the C-terminal dimerization domain, allowing it to interfere with the function of the remaining wild-type Ikaros. Other less frequent intragenic deletions have also been reported.

-

Mutations: Point mutations and frameshift mutations in IKZF1 are less common than deletions but have also been identified in B-cell malignancies. Germline IKZF1 variants have been associated with an increased predisposition to B-ALL.

Frequency of IKZF1 Alterations in B-Cell Malignancies

The prevalence of IKZF1 alterations varies across different B-cell malignancies, with the highest frequencies observed in high-risk subtypes of B-ALL.

| Malignancy | Subtype | Frequency of IKZF1 Alterations (%) | Reference(s) |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Pediatric B-ALL | ~15% | |

| Adult B-ALL | 40-50% | ||

| BCR-ABL1-positive (Ph+) ALL | >70% | ||

| BCR-ABL1-like (Ph-like) ALL | >70% | ||

| Hyperdiploid ALL | 15-20% | ||

| Diffuse Large B-cell Lymphoma (DLBCL) | Germinal Center B-cell-like (GCB) | Polymorphisms associated with outcome | |

| Multiple Myeloma (MM) | Newly Diagnosed | Low IKZF1 expression associated with better prognosis with lenalidomide | |

| Chronic Myeloid Leukemia (CML) | Lymphoid Blast Crisis | ~70% |

Prognostic and Predictive Significance of IKZF1 Alterations

IKZF1 alterations are powerful independent prognostic markers for adverse outcomes in B-ALL. Patients with IKZF1 deletions have a significantly higher risk of relapse and lower overall survival rates.

| B-ALL Subtype | IKZF1 Status | 5-Year Event-Free Survival (EFS) (%) | 5-Year Cumulative Incidence of Relapse (%) | Reference(s) |

| Ph-negative B-ALL | Wild-type | 88 | 8 | |

| Deleted | 63 | 29 | ||

| BCR-ABL1-positive B-ALL | Wild-type | - | - | |

| Deleted | Lower DFS | Higher CIR | ||

| High Hyperdiploid B-ALL | Wild-type | - | - | |

| Deleted | Lower EFS | Higher CIR |

The presence of IKZF1 deletions is also predictive of resistance to standard chemotherapy, including glucocorticoids and tyrosine kinase inhibitors (TKIs) in Ph+ ALL.

Impact of IKZF1 Loss on Signaling Pathways

Loss of IKZF1 function disrupts normal B-cell development and promotes leukemogenesis through the dysregulation of multiple signaling pathways.

Key Dysregulated Pathways

-

JAK/STAT Pathway: Loss of IKZF1 leads to the upregulation of cytokine receptor signaling, resulting in the constitutive activation of the JAK/STAT pathway, which promotes cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: IKZF1 normally represses the expression of genes in this pathway. Its inactivation leads to increased PI3K/AKT/mTOR signaling, contributing to cell growth and survival.

-

Pre-B-Cell Receptor (Pre-BCR) Signaling: IKZF1 is crucial for the regulation of pre-BCR signaling. Its absence leads to a blockade in B-cell differentiation at the pre-B cell stage.

-

Cell Adhesion and Migration: IKZF1-deleted cells show increased expression of adhesion molecules, such as integrins, and activation of focal adhesion kinase (FAK), promoting their interaction with the bone marrow microenvironment and contributing to therapy resistance.

Below is a diagram illustrating the major signaling pathways affected by the loss of IKZF1 function.

Experimental Protocols for Studying IKZF1

Detection of IKZF1 Deletions by Multiplex Ligation-Dependent Probe Amplification (MLPA)

MLPA is a robust method for detecting copy number variations, including whole gene and intragenic deletions of IKZF1.

Principle: MLPA utilizes a pair of probes that hybridize to adjacent target sequences. Only when both probes are hybridized can they be ligated, and the resulting product is then amplified by PCR. The amount of PCR product is proportional to the number of target sequences in the sample.

Detailed Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from patient bone marrow or peripheral blood samples.

-

Denaturation: Denature 5 µL of genomic DNA (20-100 ng) by heating at 98°C for 5 minutes.

-

Hybridization: Cool the samples to 25°C and add 1.5 µL of MLPA buffer and 1.5 µL of the SALSA P335 IKZF1 probemix (MRC-Holland). Mix and incubate at 95°C for 1 minute, followed by hybridization at 60°C for 16-20 hours.

-

Ligation: Add 32 µL of a ligation mixture containing Ligase-65 buffer, Ligase-65 enzyme, and water. Incubate at 54°C for 15 minutes, followed by heat inactivation of the ligase at 98°C for 5 minutes.

-

PCR Amplification: Add 10 µL of a PCR master mix containing SALSA PCR primers and SALSA Polymerase to 5 µL of the ligation product. Perform PCR with the following cycling conditions: 35 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 1 minute, followed by a final extension at 72°C for 20 minutes.

-

Fragment Analysis: Dilute the PCR products and mix with a size standard. Separate the fragments by capillary electrophoresis on a genetic analyzer.

-

Data Analysis: Analyze the resulting electropherograms using Coffalyser.Net software. A reduction of 35-50% in the relative peak height of a probe indicates a heterozygous deletion of the corresponding exon.

Identification of IKZF1 Target Genes by Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like IKZF1.

Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and sequenced.

Detailed Protocol:

-

Cell Cross-linking: Resuspend B-ALL cells in PBS and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature and quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-IKZF1 antibody or an IgG control. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for IKZF1 binding.

Generation of IKZF1 Knockout Cell Lines using CRISPR-Cas9

The CRISPR-Cas9 system allows for the targeted disruption of the IKZF1 gene in B-ALL cell lines to study its function.

Principle: A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and gene knockout.

Detailed Protocol:

-

gRNA Design and Cloning: Design gRNAs targeting an early exon of the IKZF1 gene. Clone the gRNA sequences into a Cas9 expression vector.

-

Transfection: Transfect the B-ALL cell line of interest (e.g., Nalm-6) with the Cas9-gRNA plasmid using electroporation or a lipid-based transfection reagent.

-

Single-Cell Cloning: After 48-72 hours, sort single cells into 96-well plates to isolate clonal populations.

-

Screening for Knockout Clones: Expand the single-cell clones and screen for IKZF1 knockout by Western blotting for the absence of Ikaros protein.

-

Genotypic Confirmation: Extract genomic DNA from the knockout clones and amplify the targeted region by PCR. Confirm the presence of indels by Sanger sequencing or next-generation sequencing.

Below is a workflow diagram for generating an IKZF1 knockout cell line.

Therapeutic Implications and Future Directions

The high frequency of IKZF1 alterations in poor-prognosis B-cell malignancies makes it an attractive therapeutic target. Current strategies focus on overcoming the resistance conferred by IKZF1 loss.

-

Targeting Downstream Pathways: Inhibitors of the JAK/STAT and PI3K/AKT pathways are being investigated in clinical trials for IKZF1-deleted B-ALL.

-

Immunomodulatory Drugs (IMiDs): In multiple myeloma, IMiDs like lenalidomide induce the degradation of IKZF1 and its homologue IKZF3, leading to anti-myeloma activity.

-

Synthetic Lethality: Identifying synthetic lethal partners of IKZF1 loss could open up new therapeutic avenues.

Future research should focus on a deeper understanding of the molecular consequences of different IKZF1 alterations and the development of novel therapeutic strategies to specifically target these high-risk leukemias. The integration of genomic data, including IKZF1 status, into risk stratification and treatment algorithms is crucial for improving patient outcomes.

Conclusion

IKZF1 plays a central role as a tumor suppressor in B-cell development, and its alteration is a key driver of pathogenesis in several B-cell malignancies, particularly high-risk B-ALL. The comprehensive understanding of its function, the prognostic significance of its alterations, and its impact on cellular signaling pathways is critical for the development of more effective therapies. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the biology of IKZF1 and to identify and validate new therapeutic strategies for patients with IKZF1-altered B-cell cancers.

References

- 1. Germline IKZF1mutations and their impact on immunity: IKAROS-associated diseases and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]

- 3. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Structural Basis of IKZF1 Degradation: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the structural and molecular mechanisms underpinning the degradation of Ikaros Family Zinc Finger Protein 1 (IKZF1), a critical transcription factor in lymphocyte development. The targeted degradation of IKZF1 by molecular glue compounds represents a paradigm-shifting therapeutic strategy, particularly in the context of multiple myeloma. This document details the key molecular players, their interactions, and the experimental methodologies used to elucidate this process.

Executive Summary

The targeted degradation of IKZF1 is orchestrated by a class of small molecules known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide. These compounds function as "molecular glues," inducing proximity between IKZF1 and the E3 ubiquitin ligase complex, CRL4^CRBN^. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF1, resulting in the modulation of downstream transcriptional programs. This guide will delve into the structural intricacies of this process, the quantitative biophysical parameters governing these interactions, and the detailed experimental protocols for their investigation.

The Molecular Machinery of IKZF1 Degradation

The degradation of IKZF1 is a highly specific process involving a multi-protein complex and a molecular glue degrader.

IKZF1 (Ikaros): A zinc-finger transcription factor essential for the development of hematopoietic cells, particularly lymphocytes.[1][2] IKZF1 contains six C2H2 zinc finger (ZF) domains. The N-terminal four ZFs (ZF1-4) are responsible for DNA binding, while the C-terminal two ZFs (ZF5-6) mediate homo- and heterodimerization with other Ikaros family members.[3]

CRL4^CRBN^ E3 Ubiquitin Ligase Complex: This complex is a key component of the ubiquitin-proteasome system, responsible for marking substrate proteins for degradation. It consists of four main components:

-

Cullin 4 (CUL4): A scaffold protein that assembles the complex.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[4]

-

Regulator of Cullins 1 (ROC1/RBX1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

-

Cereblon (CRBN): The substrate receptor that provides specificity to the complex.[5] In the context of IKZF1 degradation, CRBN is the direct target of molecular glue compounds.

Molecular Glues (IMiDs): Small molecules like lenalidomide and pomalidomide that bind to a hydrophobic pocket on CRBN. This binding event allosterically modulates the surface of CRBN, creating a new binding interface for neosubstrates, such as IKZF1.

The Structural Degron of IKZF1

The interaction between the CRBN-IMiD complex and IKZF1 is highly specific. The primary recognition motif on IKZF1 is its second zinc finger (ZF2) domain . This domain acts as a "structural degron," a three-dimensional motif that is recognized by the E3 ligase only in the presence of the molecular glue. A critical residue within this degron is a glycine, which fits into a pocket on the drug-bound CRBN surface that cannot accommodate bulkier amino acid side chains.

Quantitative Analysis of IKZF1 Degradation

The interactions between the molecular glue, CRBN, and IKZF1, as well as the subsequent degradation, have been quantified using various biophysical and cellular assays.

| Parameter | Molecules Interacting | Method | Value | Reference |

| Binding Affinity (Ki) | IKZF1 (ZF2) & CRBN-pomalidomide | TR-FRET | 2314 ± 81 nM | |

| Binding Affinity (Ki) | IKZF1 (ZF2-ZF3) & CRBN-pomalidomide | TR-FRET | 165 ± 37 nM | |

| Binding Affinity (Ki) | IKZF1 (ZF2-ZF1) & CRBN-pomalidomide | TR-FRET | 1027 ± 302 nM | |

| Binding Affinity (Ki) | IKZF1 (ZF2-ZF3, Q146I) & CRBN-thalidomide | TR-FRET | >10,000 nM | |

| Binding Affinity (Ki) | IKZF1 (ZF2-ZF3, Q146I) & CRBN-lenalidomide | TR-FRET | 2246 ± 117 nM | |

| Binding Affinity (Ki) | IKZF1 (ZF2-ZF3, Q146I) & CRBN-pomalidomide | TR-FRET | 163 ± 13 nM | |

| Degradation (DC50) | IKZF1 in MM.1S cells with Lenalidomide | HiBiT Assay | ~1 µM | |

| Degradation (DC50) | IKZF1 in MM.1S cells with Pomalidomide | HiBiT Assay | ~0.1 µM | |

| Degradation (DC50) | IKZF1 in MM.1S cells with Iberdomide (CC-220) | HiBiT Assay | ~0.01 µM | |

| Degradation (Dmax) | IKZF1 in MM.1S cells with Lenalidomide | HiBiT Assay | ~80% | |

| Degradation (Dmax) | IKZF1 in MM.1S cells with Pomalidomide | HiBiT Assay | ~90% | |

| Degradation (Dmax) | IKZF1 in MM.1S cells with Iberdomide (CC-220) | HiBiT Assay | >95% |

Signaling Pathways and Experimental Workflows

Molecular Glue-Induced IKZF1 Degradation Pathway

Caption: Molecular glue-induced degradation pathway of IKZF1.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for co-immunoprecipitation of CRBN and IKZF1.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect CRBN-IKZF1 Interaction

Objective: To demonstrate the in-cell interaction between CRBN and IKZF1, and to show that this interaction is enhanced by a molecular glue.

Materials:

-

Multiple myeloma (e.g., MM.1S) cells

-

Molecular glue (e.g., lenalidomide) and DMSO (vehicle control)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with 0.1% NP-40.

-

Anti-CRBN antibody (for immunoprecipitation)

-

Normal rabbit/mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

Anti-IKZF1 antibody (for Western blotting)

-

Anti-CRBN antibody (for Western blotting)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Protocol:

-

Cell Culture and Treatment: Culture MM.1S cells to a density of 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of lenalidomide (e.g., 1 µM) or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Transfer the supernatant to a new tube. Add 20 µL of Protein A/G beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of anti-CRBN antibody or isotype control IgG. Incubate overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of cold Wash Buffer.

-

Elution: After the final wash, resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against IKZF1 and CRBN, followed by HRP-conjugated secondary antibodies. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increased amount of co-immunoprecipitated IKZF1 in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent enhancement of the interaction.

In Vitro Ubiquitination Assay

Objective: To reconstitute the ubiquitination of IKZF1 by the CRL4^CRBN^ E3 ligase in a cell-free system and demonstrate its dependence on the molecular glue.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant CRL4^CRBN^ complex (or individually purified components)

-

Recombinant IKZF1 (or its ZF2 domain)

-

Molecular glue (e.g., pomalidomide) and DMSO

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT.

-

Anti-IKZF1 or anti-ubiquitin antibody for Western blotting.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 30 µL reaction would include:

-

100 ng E1 enzyme

-

200 ng E2 enzyme

-

5 µg Ubiquitin

-

500 ng purified CRL4^CRBN^ complex

-

500 ng purified IKZF1 substrate

-

Pomalidomide (e.g., 10 µM) or DMSO

-

3 µL of 10x Ubiquitination Reaction Buffer

-

Add nuclease-free water to a final volume of 30 µL.

-

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quench Reaction: Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe with an anti-IKZF1 antibody to observe a ladder of higher molecular weight bands corresponding to poly-ubiquitinated IKZF1. The intensity of this ladder should be significantly greater in the presence of pomalidomide.

Cellular Degradation Assay (HiBiT Assay)

Objective: To quantitatively measure the degradation of endogenous IKZF1 in live cells in response to molecular glues.

Materials:

-

CRISPR/Cas9-engineered cell line with a HiBiT tag knocked into the endogenous IKZF1 locus (e.g., Jurkat-IKZF1-HiBiT).

-

LgBiT protein and Nano-Glo® Live Cell Substrate.

-

Molecular glue compounds (e.g., lenalidomide, pomalidomide) at various concentrations.

-

White, opaque 384-well assay plates.

-

A luminometer.

Protocol:

-

Cell Plating: Seed the Jurkat-IKZF1-HiBiT cells into the 384-well plates at a density of 4,000 cells per well in 40 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the molecular glue compounds. Add 10 µL of the compound dilutions to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired time course (e.g., 24 hours for endpoint assays, or kinetically monitored).

-

Lysis and Detection (Endpoint Assay):

-

Equilibrate the plate to room temperature.

-

Prepare the HiBiT lytic reagent containing LgBiT protein and lytic substrate according to the manufacturer's instructions.

-

Add 50 µL of the lytic reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal generation.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the compound-treated wells to the DMSO-treated wells to calculate the percentage of remaining IKZF1. Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Protein Expression, Purification, and Crystallization

Objective: To obtain high-purity protein complexes for structural studies by X-ray crystallography.

Expression and Purification of CRBN-DDB1:

-

The human CRBN (residues 40-442) and DDB1 (full-length) can be co-expressed in insect cells (e.g., Sf9) using a baculovirus expression system.

-

Cells are harvested and lysed. The complex is purified using a series of chromatography steps, typically starting with affinity chromatography (e.g., Ni-NTA if His-tagged), followed by ion exchange and size-exclusion chromatography to obtain a homogenous complex.

Expression and Purification of IKZF1 ZF2 domain:

-

The DNA sequence encoding the IKZF1 ZF2 domain (e.g., residues 141-174) can be cloned into an E. coli expression vector (e.g., pGEX or pET with a His-tag).

-

The protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)) by IPTG induction.

-

The protein is purified from the cell lysate using affinity chromatography, followed by removal of the tag (if desired) and size-exclusion chromatography.

Crystallization of the Ternary Complex:

-

The purified CRBN-DDB1 complex is incubated with a molar excess of the molecular glue (e.g., pomalidomide) and the purified IKZF1 ZF2 domain.

-

The ternary complex is then further purified by size-exclusion chromatography to remove any unbound components.

-

The purified complex is concentrated to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial and in-house screens.

-

A reported successful crystallization condition for the DDB1ΔBPB-CRBNΔN40-pomalidomide-IKZF1ZF2 complex is: 100 mM Morpheus buffer system 1 pH 6.5, 10% (v/v) Morpheus NPS solution, 15% (v/v) ethylene glycol, and 9.5% (w/v) PEG 5000 MME at 19°C.

-

Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

Conclusion

The elucidation of the structural basis for IKZF1 degradation has been a landmark achievement in chemical biology and drug discovery. It has not only provided a detailed molecular understanding of the mechanism of action of a clinically important class of drugs but has also paved the way for the rational design of novel molecular glue degraders targeting other "undruggable" proteins. The experimental approaches detailed in this guide represent the key methodologies that have been instrumental in advancing this field and will continue to be vital for the development of the next generation of targeted protein degradation therapeutics.

References

An In-depth Technical Guide to an IKZF1 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potent IKAROS Family Zinc Finger Protein 1 (IKZF1) molecular glue degrader, identified as IKZF1-degrader-1 (also known as Compound 9-B). While the specific, detailed synthesis protocol from the primary patent literature (WO2023025112A1) is not publicly available, this guide offers available data on the compound, its mechanism of action, and a representative synthesis of a closely related IKZF1 degrader to serve as a practical reference.

Compound Profile: this compound (Compound 9-B)

This compound is a molecular glue degrader that potently and selectively induces the degradation of IKZF1. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Biological Activity

The primary reported biological activity of this compound is its high potency in inducing the degradation of IKZF1.

| Compound Name | Alias | Target | DC50 (nM) | Primary Reference |

| This compound | Compound 9-B | IKZF1 | 0.134 | WO2023025112A1[1] |

Mechanism of Action: IKZF1 Degradation Pathway

IKZF1 molecular glue degraders function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex. The degrader molecule binds to CRBN and alters its substrate specificity, creating a novel binding surface that is recognized by IKZF1. This induced proximity leads to the polyubiquitination of IKZF1 and its subsequent degradation by the proteasome. This mechanism is crucial for the therapeutic effect in various hematological malignancies where IKZF1 is a key survival factor.

Representative Chemical Synthesis Pathway

As the specific synthesis protocol for this compound is not publicly available, a representative synthesis of a potent isoindolinone-based IKZF1 degrader is presented below. This multi-step synthesis illustrates a common strategy for constructing the core scaffold and introducing the necessary functionalities for potent degradation activity.

Representative Synthesis Workflow

The following diagram outlines a representative workflow for the synthesis of a potent IKZF1 degrader with an isoindolinone core.

Detailed Experimental Protocol (Representative)

This section provides a detailed, representative experimental protocol for the synthesis of a potent IKZF1 degrader. Note: This is an illustrative example and not the specific protocol for this compound.

Step 1: Synthesis of (S)-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

-

To a solution of 3-fluorophthalic anhydride (10.0 g, 60.2 mmol) in acetic acid (100 mL) was added (S)-3-aminopiperidine-2,6-dione hydrochloride (10.9 g, 66.2 mmol).

-

The mixture was heated to reflux for 4 hours.

-

After cooling to room temperature, the solvent was removed under reduced pressure.

-

The residue was purified by column chromatography (silica gel, dichloromethane/methanol = 20:1) to afford the product as a white solid.

-

Yield: 14.5 g (87%)

-

Quantitative Data:

-

Starting Material 1: 3-fluorophthalic anhydride (10.0 g, 60.2 mmol)

-

Starting Material 2: (S)-3-aminopiperidine-2,6-dione hydrochloride (10.9 g, 66.2 mmol)

-

Solvent: Acetic acid (100 mL)

-

Reaction Time: 4 hours

-

Reaction Temperature: Reflux

-

Product Yield: 14.5 g (87%)

-

Step 2: Synthesis of (S)-3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

To a solution of (S)-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (14.0 g, 50.7 mmol) in a mixture of acetic acid (140 mL) and water (35 mL) was added zinc dust (16.6 g, 253.5 mmol).

-

The mixture was stirred at 80°C for 2 hours.

-

The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure.

-

The residue was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product was purified by column chromatography (silica gel, petroleum ether/ethyl acetate = 1:1) to give the product as a white solid.

-

Yield: 9.8 g (74%)

-

Quantitative Data:

-

Starting Material: (S)-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (14.0 g, 50.7 mmol)

-

Reagent: Zinc dust (16.6 g, 253.5 mmol)

-

Solvent: Acetic acid (140 mL), Water (35 mL)

-

Reaction Time: 2 hours

-

Reaction Temperature: 80°C

-

Product Yield: 9.8 g (74%)

-

Step 3: Final Coupling Step (Illustrative)

-

A solution of (S)-3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 g, 3.81 mmol), a suitable coupling partner (e.g., a boronic acid or organotin reagent, 1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by standard extractive procedures.

-

The final product is purified by column chromatography or recrystallization.

-

Note: The specific reagents, conditions, and yields for this step would be highly dependent on the desired final structure.

Conclusion

This compound is a highly potent molecular glue degrader with significant potential in therapeutic applications, particularly in oncology. While the detailed synthesis remains proprietary, the information provided in this guide on its biological activity, mechanism of action, and a representative synthesis of a related compound offers valuable insights for researchers in the field of targeted protein degradation. The continued exploration of novel molecular glue degraders targeting IKZF1 and other high-value targets promises to be a fruitful area of drug discovery.

References

Preclinical Profile of IKZF1-Degrader-1 and Novel Ikaros Family Degraders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for IKZF1-degrader-1 and other novel molecular glue degraders targeting the Ikaros family of zinc finger transcription factors (IKZF1 and IKZF3). The information presented is collated from publicly available research abstracts and technical data sheets, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: CRBN-Mediated Degradation

IKZF1 degraders are a class of small molecules, often referred to as molecular glues, that function by inducing the proximity of the target protein (IKZF1) to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of IKZF1, marking it for degradation by the proteasome.[1][2][3] The degradation of IKZF1, a key regulator of lymphocyte development, is a validated therapeutic strategy in various hematological malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[4][5]

Below is a diagram illustrating the signaling pathway for CRBN-mediated IKZF1 degradation.

Caption: CRBN-Mediated IKZF1 Degradation Pathway.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activities of this compound and other notable IKZF1/3 degraders.

Table 1: In Vitro Degradation Activity (DC50)

| Compound | Target(s) | DC50 (nM) | Cell Line / Assay | Reference |

| This compound (Compound 9-B) | IKZF1 | 0.134 | Not Specified | |

| MGD-28 | IKZF1 | 3.8 | Not Specified | |

| IKZF2 | 56.3 | Not Specified | ||

| IKZF3 | 7.1 | Not Specified | ||

| MGD-4 | IKZF1 | 67.2 | Not Specified | |

| IKZF2 | 918.2 | Not Specified | ||

| IKZF3 | 95.8 | Not Specified | ||

| MGD-22 | IKZF1 | 8.33 | Not Specified | |

| IKZF2 | 9.91 | Not Specified | ||

| IKZF3 | 5.74 | Not Specified | ||

| ICP-490 | IKZF1 | 0.10 | NB4 | |

| IKZF3 | 0.067 | NB4 | ||

| IKZF3 | 0.26 | NCI-H929 | ||

| ALV1 | IKZF1 | 2.5 | Not Specified | |

| IKZF2 | 10.3 | Not Specified |

Table 2: In Vitro Anti-proliferative and Binding Activity (IC50/GI50)

| Compound | Activity | IC50/GI50 (nM) | Cell Line(s) | Reference |

| Cemsidomide (CFT7455) | GI50 | 0.05 | NCI-H929 | |

| ICP-490 | IC50 | 0.066 - 13 | MM and NHL cell lines | |

| HP-001 | IC50 | 0.01 - 0.09 | FL, MM, MCL, DLBCL cell lines | |

| ALV1 | CRBN Binding IC50 | 550 | Biochemical Assay |

Table 3: In Vivo Efficacy of Novel IKZF1/3 Degraders

| Compound | Animal Model | Dosing | Outcome | Reference |

| ICP-490 | MM and DLBCL xenografts | 0.015 - 1.5 mg/kg | Confirmed efficacy | |

| Lenalidomide-resistant xenografts | 1 mg/kg | Reduced tumor volume | ||

| HP-001 | H929 tumor xenograft | 0.03 mg/kg, QD | 98% tumor growth inhibition by day 15 | |

| RPMI-8226 xenograft (with dexamethasone) | 0.01 mg/kg, QD | Complete tumor regression | ||

| CFT7455 | RPMI-8226 MM xenografts | 0.1 mg/kg/day | Deep, durable degradation of IKZF3; tumor regression at ≥0.01 mg/kg/day | |

| NCI-H929 xenograft | 100 µg/kg/day | Durable tumor regressions |

Experimental Protocols

Detailed experimental protocols for "this compound" are not publicly available. However, based on the data for similar compounds, the following are generalized methodologies for key preclinical experiments.

Protein Degradation Assay (e.g., HiBiT Assay)

This assay quantifies the degradation of a target protein in live cells.

Caption: Generalized HiBiT Assay Workflow.

Methodology:

-

Cell Line Generation: Establish a cell line (e.g., HEK293T or a relevant cancer cell line like NCI-H929) that stably expresses the target protein (IKZF1) tagged with a small peptide, such as HiBiT.

-

Cell Seeding: Plate the engineered cells in a multi-well format (e.g., 96-well plate) at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the IKZF1 degrader. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period to allow for protein degradation (e.g., 4, 8, 12, or 24 hours).

-

Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein, which binds to HiBiT to form a functional NanoLuc luciferase and generates a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to the vehicle control. Plot the percentage of remaining protein against the compound concentration and fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the target protein is degraded).

Cell Viability / Anti-Proliferation Assay

This assay measures the effect of the degrader on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., NCI-H929, RPMI-8226) in 96-well plates.

-

Compound Treatment: Add serial dilutions of the IKZF1 degrader to the wells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or a resazurin-based reagent).

-

Data Acquisition: Measure the output signal (luminescence or fluorescence) with a plate reader.

-